molecular formula C6H3BrFNO2 B105774 4-Bromo-2-fluoro-1-nitrobenzene CAS No. 321-23-3

4-Bromo-2-fluoro-1-nitrobenzene

Cat. No. B105774
CAS RN: 321-23-3
M. Wt: 220 g/mol
InChI Key: VQCWSOYHHXXWSP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-nitrobenzene is a compound that is not directly studied in the provided papers, but its structural analogs and related compounds have been investigated. These studies provide insights into the reactivity, synthesis, and properties of halogenated nitrobenzenes, which can be extrapolated to understand 4-Bromo-2-fluoro-1-nitrobenzene.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves multi-step reactions starting from simpler aromatic compounds. For instance, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps . These methods suggest that the synthesis of 4-Bromo-2-fluoro-1-nitrobenzene could also be achieved through a sequence of carefully controlled reactions, possibly starting from a fluorobenzene derivative and introducing the bromo and nitro groups through halogenation and nitration reactions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene derivatives have been studied using spectroscopic methods and density functional theory (DFT) calculations. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These studies provide a foundation for predicting the molecular structure of 4-Bromo-2-fluoro-1-nitrobenzene, which would likely show similar influences of the bromine and fluorine atoms on the benzene ring's geometry and vibrational modes.

Chemical Reactions Analysis

The reactivity of halogenated nitrobenzenes in various solvents and conditions has been explored. The electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid was found to proceed via an EC mechanism, leading to the formation of arylzinc products . Another study showed that the radical anion of 1-bromo-4-nitrobenzene is more reactive in an ionic liquid compared to conventional solvents, suggesting that the solvent environment can significantly influence the reactivity . These findings indicate that the chemical reactions involving 4-Bromo-2-fluoro-1-nitrobenzene would also be sensitive to the choice of solvent and conditions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are determined by their molecular structure and substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene . These properties are crucial for applications in medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials . The thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their temperature dependence, have also been calculated for these compounds . These analyses would be relevant for understanding the behavior of 4-Bromo-2-fluoro-1-nitrobenzene under different conditions and for its potential applications.

Scientific Research Applications

Vibrational Analysis

A study conducted a zero-order normal coordinate analysis for in-plane and out-of-plane vibrations of trisubstituted benzenes, including compounds related to 4-Bromo-2-fluoro-1-nitrobenzene. This research provided valuable data for the vibrational assignments of the fundamentals of these molecules, which is crucial for understanding their physical and chemical properties (Reddy & Rao, 1994).

Synthesis of Derivatives

The synthesis of derivatives of nitrobenzenes, including those structurally similar to 4-Bromo-2-fluoro-1-nitrobenzene, has been extensively researched. One study focused on synthesizing a compound by reacting commercial dimethoxybenzene with nitric acid, indicating the chemical versatility and potential applications of these compounds in various fields (Sweeney, McArdle & Aldabbagh, 2018).

Radiochemical Synthesis

Research into the synthesis of radiolabeled compounds, like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, involves precursor molecules that are structurally similar to 4-Bromo-2-fluoro-1-nitrobenzene. These studies are crucial for advancing diagnostic and therapeutic applications, especially in nuclear medicine and molecular imaging (Klok et al., 2006).

Solar Cell Enhancement

1-Bromo-4-Nitrobenzene, closely related to 4-Bromo-2-fluoro-1-nitrobenzene, has been used to improve the power conversion efficiency of polymer solar cells. This highlights the compound's role in enhancing renewable energy technologies (Fu et al., 2015).

Battery Technology

In the field of energy storage, derivatives of 4-Bromo-2-fluoro-1-nitrobenzene like 4-bromo-2-fluoromethoxybenzene have been used as bi-functional electrolyte additives for lithium-ion batteries. This research contributes to the development of safer and more efficient batteries (Zhang, 2014).

Safety And Hazards

4-Bromo-2-fluoro-1-nitrobenzene is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCWSOYHHXXWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382608
Record name 4-Bromo-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-1-nitrobenzene

CAS RN

321-23-3
Record name 4-Bromo-2-fluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID70382608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-1-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
R Sangeetha, S Seshadri, R MP - researchgate.net
… Here we have taken the compound 4-Bromo-2-Fluoro-1-Nitrobenzene for vibrational reviews. Its molecular formula is C6H3BrFNO2. The appearance of this sample is solid. …
Number of citations: 2 www.researchgate.net
T Xue, S Ding, B Guo, W Chu, H Wang… - Bioorganic & Medicinal …, 2015 - Elsevier
… Nucleophilic substitution between 4-bromo-2-fluoro-1-nitrobenzene 16 and commercially available intermediate 39 yielded compound 40. N-Boc protection followed by epoxidation with …
Number of citations: 18 www.sciencedirect.com
V Prabhakar, CD Vani… - Asian Journal of Research …, 2016 - search.proquest.com
… 4-bromo-2-fluoro-1-nitrobenzene could be obtained pure by re crystallization from a little … To a solution of 4-bromo-2-fluoro-1-nitrobenzene (2) (2 m.mol) in toluene (15 ml) and ethanol (5 …
Number of citations: 1 search.proquest.com
T Kobayashi, T Toyoda, Y Tajima… - Chemical Research …, 2021 - ACS Publications
… (15) Briefly, 2.70 mmol of MeONa dissolved in MeOH (470 μL) was added dropwise to 10 mL of MeOH solution containing 2.27 mmol 4-bromo-2-fluoro-1-nitrobenzene. The mixture was …
Number of citations: 4 pubs.acs.org
JW Beatty, EA Lindsey, R Thomas-Tran… - Journal of medicinal …, 2020 - ACS Publications
… Synthesis of the benzotriazole core commenced with S N Ar of m-aminophenol into 4-bromo-2-fluoro-1-nitrobenzene, followed by reduction of the nitro group. The resulting 1,2-…
Number of citations: 40 pubs.acs.org
Y Yin, Y Sun, L Zhao, J Pan, Y Feng - RSC medicinal chemistry, 2020 - pubs.rsc.org
… Following the procedure of D1 and D2 from intermediate A, intermediate B was obtained as a white solid from 4-bromo-2-fluoro-1-nitrobenzene. Then, a mixture of intermediate B (1 …
Number of citations: 3 pubs.rsc.org
H Choo, S Jeong, VS Hong, J Lee - Quantitative Bio-Science, 2022 - dbpia.co.kr
… The SNAr reaction between 2,6-difluoroaniline and 4-bromo2-fluoro-1-nitrobenzene produced 9a. The reduction of nitro group to amino group followed by a carbonylative cyclization …
Number of citations: 1 www.dbpia.co.kr
B Guo, H Fan, Q Xin, W Chu, H Wang… - Bioorganic & medicinal …, 2013 - Elsevier
… First, intermediate 7 was synthesized from the commercially available materials 4-bromo-2-fluoro-1-nitrobenzene (5) and cis-2-butene-1,4-diol (6) in seven steps according to the …
Number of citations: 15 www.sciencedirect.com
M Schlosser, A Ginanneschi, F Leroux - 2006 - Wiley Online Library
All twelve indolecarboxylic acids 1–12 carrying both a fluorine substituent and a carboxy group at the benzo ring have been prepared either directly from the corresponding …
A Kozlova, L Thabault, M Liberelle… - Journal of medicinal …, 2021 - ACS Publications
… (A) To a 0.5 M solution of 4-bromo-1-fluoro-2-nitrobenzene or 4-bromo-2-fluoro-1-nitrobenzene (1 equiv) in ethanol was added the primary amine (1.5 equiv) and triethylamine (2 equiv). …
Number of citations: 9 pubs.acs.org

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